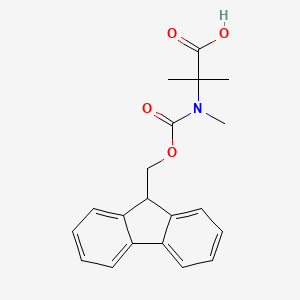

Fmoc-N-Me-Aib-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399913 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400779-65-9 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Fmoc-N-Me-Aib-OH

Overcoming Steric Barriers in Peptidomimetic Design

Executive Summary

Fmoc-N-Me-Aib-OH (Fmoc-N,2-dimethylalanine) represents a pinnacle of steric complexity in solid-phase peptide synthesis (SPPS). Combining the gem-dimethyl effect of Aib (Aminoisobutyric acid) with N-methylation, this residue offers exceptional proteolytic stability and strong helical propensity. However, these same properties render it notoriously difficult to incorporate into peptide chains. This guide provides a scientifically grounded, self-validating protocol for handling this residue, moving beyond standard operating procedures to address the specific kinetic and thermodynamic barriers imposed by its structure.

Part 1: Chemical & Physical Profile

The dual steric hindrance of this compound distinguishes it from standard amino acids. The gem-dimethyl group restricts rotation around the

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | This compound (Fmoc-N,2-dimethylalanine) |

| CAS Number | 400779-65-9 |

| Molecular Formula | |

| Molecular Weight | 339.39 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, NMP, PolarClean |

| Storage | +2°C to +8°C (Desiccated) |

| Structural Feature |

Part 2: The Steric Challenge & Mechanistic Insights

To successfully couple this residue, one must understand the "Steric Wall."

-

Coupling TO the Resin (Incorporation): When coupling this compound to a growing chain, the activated carboxyl group is shielded by the two methyl groups on the

-carbon. This reduces the electrophilicity of the carbonyl carbon and physically blocks the approach of the incoming amine. -

Coupling FROM the Residue (Elongation): This is the critical failure point. Once Fmoc-N-Me-Aib is deprotected, the resulting amine is secondary (N-methylated) and buried within the electron cloud of the gem-dimethyl group. Standard reagents (HBTU/DIC) often fail to drive this reaction to completion, leading to deletion sequences.

Diagram 1: The High-Energy Coupling Workflow

The following decision tree illustrates the optimized logic for handling this compound compared to standard residues.

Caption: Decision logic for overcoming the energy barrier of N-Me-Aib coupling events.

Part 3: Optimized Experimental Protocols

A. Coupling this compound to the Peptide Chain

Goal: Attach the hindered carboxyl of N-Me-Aib to the free amine of the peptide.

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These generate the highly reactive At-ester or Oxyma-ester, which are smaller and more reactive than the Bt-esters formed by HBTU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Stoichiometry: 5 equivalents of AA : 5 eq Coupling Reagent : 10 eq Base.

-

Conditions:

-

Microwave: 75°C for 10 minutes (Power: 30-50W).

-

Manual/Room Temp: Double coupling is mandatory. 2 x 2 hours.

-

B. Elongation: Coupling the Next Amino Acid (The "Impossible" Step)

Goal: Attach an amino acid to the N-Me-Aib secondary amine.

This step requires the most aggressive conditions in peptide chemistry.

-

Reagent Selection: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is preferred here. Phosphonium salts often drive difficult couplings better than uronium salts for secondary amines. Alternatively, use HATU .[1][2]

-

Microwave Assistance: Essential. Set temperature to 75°C - 90°C for 15–20 minutes.

-

Note: If the incoming amino acid is Cys or His, limit temperature to 50°C to prevent racemization, but extend time to 30-45 minutes.

-

-

Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF if possible, as it improves swelling and reaction kinetics for aggregated sequences.

C. Deprotection

Fmoc removal from N-Me-Aib is slower than usual.

-

Protocol: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).

-

Cycles: Perform two deprotection cycles: 1 x 5 min, 1 x 15 min.

Part 4: Trustworthiness & Validation (Self-Validating Systems)

A common error is relying on the Kaiser Test (Ninhydrin) for N-Me-Aib. The Kaiser test will result in a FALSE NEGATIVE because it only detects primary amines.

Mandatory Validation Protocol:

-

Micro-Cleavage (Gold Standard):

-

Take ~2-5 mg of resin.

-

Treat with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 15 minutes.

-

Precipitate in ether, dissolve in MeCN/H2O, and inject into LC-MS .

-

Why: This definitively confirms the mass. Steric hindrance can cause "incomplete coupling" that colorimetric tests miss.

-

References

-

CEM Corporation. Microwave Synthesis of Hindered Peptides (Aib/N-Me). [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. [Link]

Sources

Fmoc-N-Me-Aib-OH CAS number 400779-65-9

An In-Depth Technical Guide to Fmoc-N-Me-Aib-OH (CAS: 400779-65-9) for Advanced Peptide Synthesis

Executive Summary

This compound, or N-α-Fmoc-N-methyl-α-aminoisobutyric acid, is a highly specialized amino acid derivative pivotal in modern peptide-based drug development. Its unique structure, featuring both N-methylation and gem-dimethyl substitution on the α-carbon, introduces extreme steric hindrance. While this presents significant synthetic challenges, it offers unparalleled advantages in peptide design. Incorporating this residue confers exceptional proteolytic stability, enhances cell permeability, and rigidly constrains peptide backbone conformation. This guide provides senior researchers and drug development professionals with a comprehensive technical overview, from the strategic rationale for its use to detailed, field-proven protocols for its successful incorporation into complex peptide sequences. We will delve into the causality behind experimental choices, troubleshooting common hurdles, and the analytical validation of final products, ensuring a foundation of scientific integrity and practical applicability.

The Strategic Value of N-Methylation and Steric Hindrance in Peptide Drug Design

The therapeutic potential of many native peptides is hampered by poor metabolic stability and low bioavailability.[1] The peptide backbone is susceptible to cleavage by endogenous proteases, leading to a short in-vivo half-life.[1][2] Chemical modifications are therefore essential to transform bioactive peptides into viable drug candidates.[3]

The incorporation of this compound is a high-impact strategy that addresses these limitations through two distinct structural features:

-

N-Methylation: The addition of a methyl group to the amide nitrogen atom of the peptide backbone is a critical modification that significantly enhances druggability.[3] This simple substitution sterically shields the adjacent peptide bond, rendering it highly resistant to enzymatic degradation by proteases.[2][4] This modification can also disrupt interchain hydrogen bonding, which may improve the solubility of hydrophobic peptides and enhance intestinal permeability.[1][2]

-

α,α-Disubstitution (Aib residue): The α-aminoisobutyric acid (Aib) scaffold, with its two methyl groups on the α-carbon, introduces severe conformational constraints.[5][6] This steric bulk favors the adoption of stable helical secondary structures (such as 3₁₀- and α-helices), reducing the entropic penalty upon receptor binding and potentially increasing affinity and selectivity.[6]

The combination of these two features in this compound creates a uniquely powerful building block for designing peptidomimetics with superior stability, controlled conformation, and improved pharmacokinetic profiles.[4][7]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 400779-65-9 | [8][9] |

| Synonyms | N-Fmoc-α-(methylamino)isobutyric acid; Fmoc-N,2-dimethylalanine | [9][10] |

| Molecular Formula | C₂₀H₂₁NO₄ | [9][10] |

| Molecular Weight | 339.39 g/mol | [9][10][11] |

| Appearance | Solid; White to off-white powder | |

| Purity | ≥96.0% (HPLC) | [11] |

| Solubility | Soluble in DMF, DMSO, NMP, Dichloromethane | [6] |

| Storage Conditions | 2-8°C | [11] |

Synthesis and Purification Overview

While typically purchased from specialized suppliers, understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale approach utilizes a solid-phase method where a 2-chlorotrityl chloride (2-CTC) resin serves as a temporary protecting group for the carboxylic acid.[12][13] The synthesis broadly follows the Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), rendering the remaining NH group acidic and amenable to methylation using reagents like methyl iodide or dimethyl sulfate.[13]

Purification of the final product is critical, as residual reagents or side-products can interfere with peptide synthesis. Recrystallization from solvents like toluene is a common method to achieve high purity.[14] Researchers should be aware that even trace amounts of impurities like acetic acid in Fmoc-amino acids can lead to significant chain termination (capping) during SPPS.[15]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is one of the most challenging operations in standard Fmoc-SPPS. The extreme steric hindrance from the combination of the N-methyl group and the two α-methyl groups makes peptide bond formation exceptionally difficult.[16]

Figure 1. Logical diagram of challenges and solutions for N-Me-Aib coupling.

Comparative Analysis of Recommended Coupling Reagents

Standard coupling reagents are often insufficient for driving the acylation of the N-Me-Aib residue to completion.[17] The use of highly potent uronium/aminium or phosphonium salt-based reagents is mandatory.

| Coupling Reagent | Relative Reactivity | Recommended Use | Key Advantages | Potential Drawbacks |

| HATU / HCTU | Very High | First-line choice for difficult N-methylated couplings. | High efficiency and fast kinetics effectively overcome steric hindrance.[18][19] | High cost. Can cause guanidinylation of the N-terminal amine if excess reagent and extended pre-activation times are used.[17][19] |

| PyAOP / PyBOP | Very High | Excellent alternative to HATU, particularly for N-methylated residues. | Highly effective phosphonium-based reagents that promote difficult couplings.[18] | Byproducts can be more difficult to wash away than those from uronium salts. |

| COMU | Very High | A third-generation uronium salt with reactivity comparable to HATU. | Offers a safer alternative as it does not release benzotriazole-based byproducts upon activation.[18] | Relatively newer and may not be as widely stocked. |

| DIC / Oxyma Pure | Moderate-High | Can be effective, especially with microwave assistance, but may require longer reaction times or double coupling. | Cost-effective and generates soluble urea byproduct. Minimizes racemization when used without a base in pre-activation.[20] | Generally less potent than HATU or PyAOP for extremely hindered couplings.[5][21] |

Detailed Experimental Protocol: this compound Incorporation

This protocol assumes a 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin). All steps are performed at room temperature unless otherwise specified.

Materials:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

This compound (5 eq, 0.5 mmol, 169.7 mg)

-

HATU (4.9 eq, 0.49 mmol, 186.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (10 eq, 1.0 mmol, 174 µL)

-

Peptide synthesis grade DMF

-

20% (v/v) Piperidine in DMF

-

Bromophenol Blue (BPB) test solution

Workflow:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[22]

-

If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, drain, and add a fresh solution of 20% piperidine in DMF.[23]

-

Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[21]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[22]

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (5 eq) and HATU (4.9 eq) in DMF (approx. 2 mL).

-

Just before adding to the resin (≤ 1 minute pre-activation), add DIPEA (10 eq) to the solution and vortex briefly.[17][18] The goal is to form the reactive O-acylisourea intermediate while minimizing base-catalyzed side reactions.

-

-

Coupling Reaction:

-

Drain the DMF from the deprotected peptide-resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the reaction mixture for a minimum of 2 hours. For particularly difficult sequences, this time can be extended or microwave-assisted SPPS can be employed to drive the reaction to completion.[5][17]

-

-

Monitoring Coupling Completion (Critical Step):

-

The standard ninhydrin (Kaiser) test will yield a false negative, as it only reacts with primary amines. The Bromophenol Blue (BPB) test is mandatory for detecting unreacted secondary amines.[17]

-

Procedure: Withdraw a small sample of resin beads (1-2 mg), wash them thoroughly with DMF, and place them in a small test tube. Add 1-2 drops of the BPB solution.

-

Interpretation:

-

-

Recoupling (If Necessary):

-

If the BPB test is positive (blue), drain the reaction vessel and wash the resin with DMF.

-

Repeat steps 3 and 4 (a "double coupling") with a fresh solution of activated this compound.[18] This is frequently required for quantitative coupling.

-

-

Washing:

-

Once the BPB test confirms completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

-

Figure 2. SPPS workflow for the incorporation of this compound.

Cleavage and Final Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.

-

Cleavage Cocktail: A standard cleavage cocktail, such as Reagent K or Reagent B, is typically effective. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[24] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[24][25]

-

Work-up: Following cleavage, the TFA solution is filtered to remove the resin, concentrated, and the crude peptide is precipitated by adding it to cold diethyl ether.[24][25]

-

Potential Side Reactions: In rare cases involving highly sterically hindered sequences, unexpected amide bond cleavage has been observed during final acidolytic deprotection.[26] Analysis of the crude product by mass spectrometry is crucial to identify any such fragments.

Analytical Characterization

Post-synthesis, the purity and identity of the peptide must be rigorously confirmed.

-

Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for subsequent purification. The hydrophobicity of the this compound residue will influence the peptide's retention time.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the N-Me-Aib residue (mass addition of 99.068 Da per residue). This is also the primary method for identifying deletion sequences that result from incomplete coupling.

-

NMR Spectroscopy: For detailed structural analysis, ¹H NMR can confirm the presence of the N-methyl group (a singlet typically around 2.7-3.2 ppm) and the two α-methyl groups (two singlets in the 1.3-1.6 ppm range).

Conclusion

This compound is a formidable yet invaluable tool in the arsenal of the medicinal chemist. Its use is a deliberate strategic choice to engineer peptides with enhanced stability and defined conformations, directly addressing the core challenges of peptide drug development. Success hinges on acknowledging the profound steric challenge it presents and countering it with a robust synthetic strategy. This involves the mandatory use of high-potency coupling reagents like HATU, vigilant monitoring with the appropriate non-ninhydrin-based tests, and a willingness to perform double-coupling cycles. By implementing the rigorous protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage the power of this compound to create next-generation peptide therapeutics with superior pharmacological properties.

References

-

Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec. Retrieved from [Link]

-

Santagada, V., Perissutti, E., & Caliendo, G. (2003). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

- Antonenko, V. V., et al. (1993). Unusual peptide bond cleavage reactions during acidolytic deprotection reactions. Journal of the American Chemical Society.

-

He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Retrieved from [Link]

-

Sagare, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- Nowick Laboratory. (2020).

-

Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.

- Merck Millipore. (n.d.).

-

Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tides.wuxiapptec.com [tides.wuxiapptec.com]

- 9. This compound | CAS 400779-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. This compound ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ajpamc.com [ajpamc.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. thieme.de [thieme.de]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bachem.com [bachem.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 24. peptide.com [peptide.com]

- 25. scribd.com [scribd.com]

- 26. pubs.acs.org [pubs.acs.org]

Technical Monograph: Fmoc-N-Me-Aib-OH

Engineering Steric Constraints in Peptidomimetics

Executive Summary

Fmoc-N-Me-Aib-OH (N-α-Fmoc-N-α-methyl-α-aminoisobutyric acid) represents a pinnacle of steric complexity in solid-phase peptide synthesis (SPPS).[1] While its molecular weight is a fixed constant, its utility lies in its ability to freeze peptide conformations and resist proteolytic degradation.[1] This guide moves beyond basic physicochemical data to address the significant synthetic challenges posed by this bulky residue, providing researchers with validated protocols for coupling and analysis.[1]

Part 1: Physicochemical Profile

The Core Data

Before integrating this residue into a sequence, accurate stoichiometry is required.[1] The molecular weight provided here is calculated based on standard atomic weights and verified against commercial standards.

| Property | Value | Notes |

| Chemical Name | This compound | N-Fmoc-N,2-dimethylalanine |

| Molecular Formula | ||

| Molecular Weight | 339.39 g/mol | Average mass for stoichiometry |

| Exact Mass | 339.1471 | Monoisotopic mass for MS deconvolution |

| CAS Number | 400779-65-9 | Primary identifier |

| Solubility | DMF, NMP, DCM | Insoluble in water/ether |

| Purity Standard | Critical to avoid deletion sequences |

Stoichiometric Calculation Verification:

Part 2: Structural Significance & Applications

Why use such a difficult residue?

The inclusion of this compound serves two primary pharmacological functions, both driven by its extreme steric hindrance.

-

Conformational Locking (The "Thorpe-Ingold" Effect):

-

Aib Effect: The gem-dimethyl group at the

-carbon restricts rotation around -

N-Methylation: The addition of the methyl group on the nitrogen removes the hydrogen bond donor capability and introduces further steric clash, forcing the peptide backbone into specific turn geometries (often

-turns) that can mimic bioactive loops of proteins.[1]

-

-

Metabolic Shielding:

Part 3: The Synthetic Challenge (The "Difficult Sequence")

The Mechanism of Failure

Synthesizing peptides with this compound is non-trivial.[1] Standard protocols (e.g., HBTU/DIPEA, room temperature) often result in <10% coupling efficiency .[1]

-

Steric Wall: The incoming amino acid faces a nucleophile (the amine on the resin) that is shielded by the gem-dimethyl group of the previous Aib.[1] If the incoming residue is also N-methylated (or Aib), the reaction site is effectively buried.[1]

-

Nucleophilicity: The N-methyl group on the resin-bound amine increases electron density (inductive effect) but drastically reduces accessibility.[1]

Validated Coupling Protocol (Microwave Assisted)

Standard room temperature coupling is not recommended for this residue.[1]

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/TBTU due to lower reactivity.[1]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization of the preceding residue (though Aib itself is achiral).[1]

Step-by-Step Methodology:

-

Resin Swelling: DCM (20 min) followed by DMF (3 x 2 min).

-

Deprotection: 20% Piperidine/DMF with 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).[1]

-

Activation (Pre-mix):

-

Coupling (Microwave):

-

Temp: 75°C.

-

Time: 10 minutes.

-

Power: 30W (variable).

-

-

Double Coupling: Drain and repeat steps 3-4. This is mandatory for N-Me-Aib.

-

Capping: Acetic anhydride/Pyridine (to terminate unreacted chains and simplify purification).

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision logic for coupling sterically hindered residues like this compound.

Figure 1: Decision matrix for coupling this compound. Note the requirement for the Chloranil test, as the Kaiser test is ineffective for secondary amines (N-methylated residues).

Part 5: Quality Control & Analysis

Verifying the Molecule

Once synthesized, verifying the incorporation of N-Me-Aib is critical, as "deletion sequences" (where the difficult coupling failed) are common impurities.[1]

-

HPLC Profile:

-

Mass Spectrometry (ESI-MS):

-

Colorimetric Monitoring:

References

-

Sigma-Aldrich. (2024).[1] this compound Product Specification & COA. Retrieved from [1]

-

CEM Corporation. (2020).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Retrieved from [1]

-

PubChem. (2024).[1][2] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1] Retrieved from [1]

-

Di Gioia, M. L., et al. (2016).[1][5] N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Retrieved from

-

Gyros Protein Technologies. (2021).[1] Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [1]

Sources

- 1. N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | C19H19NO4 | CID 2756096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Ile-Aib-OH | C25H30N2O5 | CID 165814002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of Fmoc-N-Me-Aib-OH solid

An In-Depth Technical Guide to the Physical Properties of Solid Fmoc-N-Me-Aib-OH

Introduction

(9-fluorenylmethoxycarbonyl)-N-methyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a cornerstone building block for chemists and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The strategic incorporation of the N-methyl and α,α-disubstituted α-aminoisobutyric acid (Aib) moieties imparts unique and highly desirable characteristics to synthetic peptides. N-methylation significantly enhances proteolytic stability by sterically hindering enzymatic cleavage of the adjacent amide bond, while also improving cell permeability and solubility.[1] The gem-dimethyl groups of the Aib residue introduce a strong conformational constraint, promoting the formation of helical or turn structures within the peptide backbone.[2]

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amine. Its lability to weak bases like piperidine, while remaining stable to acids, is the basis of the most widely used orthogonal protection strategy in modern peptide synthesis.[3]

Understanding the physical properties of solid this compound is not merely an academic exercise; it is fundamental to its effective storage, handling, and application. Properties such as solubility, thermal stability, and solid-state structure directly influence reaction kinetics, coupling efficiency, and the purity of the final peptide product. This guide provides a comprehensive examination of these properties and presents the authoritative experimental methodologies used for their characterization, grounded in established scientific principles.

Core Physicochemical Properties

The fundamental identity and quality of this compound are defined by a set of core physicochemical properties. These are typically verified by the manufacturer and should be confirmed upon receipt of the material.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₁NO₄ | [4][5][6] |

| Molecular Weight | 339.39 g/mol | [4][5][6][7] |

| CAS Number | 400779-65-9 | [4][5][6][7] |

| Appearance | Solid; typically a white to off-white powder | [2][4][7] |

| Purity | ≥96.0% (by HPLC) | [4][7] |

| Synonyms | N-Fmoc-α-(methylamino)isobutyric acid, Fmoc-N,2-dimethylalanine | [5][6][7] |

| Recommended Storage | 2-8°C | [4][7] |

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality and Application

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] For a crystalline solid like this compound, DSC is indispensable for determining its melting point (Tₘ), which is a sharp, well-defined endothermic event. The Tₘ is a critical indicator of purity; impurities typically depress and broaden the melting range. Furthermore, DSC can reveal other thermal events such as phase transitions, decomposition, and the heat of fusion (ΔHfus), providing a complete profile of the material's thermal stability.[9][10]

Experimental Protocol (Powder XRD)

-

Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the solid this compound into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, a requirement for accurate powder diffraction data.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

-

Instrument Setup: Place the holder in the diffractometer. Configure the instrument with a standard X-ray source (e.g., Cu Kα radiation) and set the detector parameters.

-

Data Acquisition: Perform a scan over a relevant angular range (e.g., 2θ from 5° to 50°), with a step size and counting time sufficient to obtain good signal-to-noise statistics.

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle 2θ. The pattern is analyzed to determine the positions and intensities of the diffraction peaks. This pattern is a unique fingerprint of the crystalline phase.

Expected Results

A crystalline sample of this compound will produce a powder XRD pattern with a series of sharp, well-defined peaks at specific 2θ angles. An amorphous sample, by contrast, would show only one or two very broad humps. The pattern can be used for quality control to confirm batch-to-batch consistency and to identify any potential polymorphic forms.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Application: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). [11]Because different functional groups vibrate at characteristic frequencies, an FTIR spectrum provides a rapid, non-destructive chemical fingerprint of the molecule. For this compound, FTIR is used to quickly verify the presence of its key structural components: the carboxylic acid, the urethane (carbamate) linkage, the N-methyl group, and the aromatic fluorenyl system. [12][13]

Experimental Protocol (ATR-FTIR):

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract the absorbance of air (CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic (Fmoc) |

| 2980-2850 | C-H stretch | Aliphatic (Aib, Me) |

| ~1740 | C=O stretch | Urethane (Fmoc) |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic (Fmoc) |

| ~1250 | C-O stretch | Carboxylic Acid / Urethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Application: NMR spectroscopy is the most powerful tool for unambiguous molecular structure elucidation in solution. [14]It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For this compound, NMR is the gold standard for confirming its identity and assessing its purity beyond any doubt. [15]

Sources

- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. This compound = 96.0 400779-65-9 [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Experimental characterization and simulation of amino acid and peptide interactions with inorganic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Fmoc-N-Me-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9H-fluoren-9-yl)methoxycarbonyl-N-methyl-α-aminoisobutyric acid (Fmoc-N-Me-Aib-OH) is a crucial building block in peptide synthesis, particularly for the incorporation of sterically hindered, N-methylated amino acid residues. This modification is of significant interest in medicinal chemistry as it can enhance peptide stability against enzymatic degradation, improve cell permeability, and modulate conformation. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of the resulting peptides. This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, supported by comparative data from analogous compounds. It further outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR spectra for this and similar molecules.

Introduction: The Structural Significance of this compound

This compound combines three key structural motifs that influence its NMR signature:

-

The Fmoc Group: A bulky, aromatic protecting group essential for solid-phase peptide synthesis. Its protons and carbons exhibit characteristic signals in distinct regions of the NMR spectrum.

-

The N-Methyl Group: This modification on the amino acid's nitrogen atom removes the amide proton, leading to the absence of a corresponding signal in the ¹H NMR spectrum. The methyl protons themselves introduce a new singlet.

-

The α-Aminoisobutyric Acid (Aib) Residue: An achiral, α,α-disubstituted amino acid known for inducing helical conformations in peptides. The geminal dimethyl groups are magnetically equivalent and give rise to a single, intense singlet in the ¹H NMR spectrum.

The unique combination of these features results in a distinct NMR fingerprint that, once understood, can be a powerful tool for chemists.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple and well-resolved. The key signals are anticipated in the following regions:

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H | The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region. |

| Fmoc-CH | ~4.20 | Triplet | 1H | The methine proton of the Fmoc group. |

| Fmoc-CH₂ | ~4.40 | Doublet | 2H | The methylene protons of the Fmoc group, adjacent to the methine proton. |

| N-CH₃ | ~2.80 - 3.20 | Singlet | 3H | The N-methyl group protons. This signal is a key indicator of successful N-methylation. |

| Aib-(CH₃)₂ | ~1.50 | Singlet | 6H | The six equivalent protons of the two methyl groups of the Aib residue. |

| COOH | > 10.0 | Broad Singlet | 1H | The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton.

| Assignment | Predicted δ (ppm) | Notes |

| COOH | ~175 - 180 | The carboxylic acid carbonyl carbon. |

| C =O (Fmoc) | ~156 | The urethane carbonyl carbon of the Fmoc group. |

| Fmoc-C (aromatic) | ~120 - 145 | Multiple signals corresponding to the aromatic carbons of the fluorenyl group. |

| Fmoc-CH | ~47 | The methine carbon of the Fmoc group. |

| Fmoc-CH₂ | ~67 | The methylene carbon of the Fmoc group. |

| Aib-Cα | ~58 | The quaternary α-carbon of the Aib residue. |

| N-CH₃ | ~35 - 40 | The N-methyl carbon. |

| Aib-(C H₃)₂ | ~25 | The two equivalent methyl carbons of the Aib residue. |

Comparative NMR Data of Analogous Compounds

To substantiate the predicted chemical shifts, it is instructive to examine the experimental NMR data of structurally similar molecules.

¹H NMR Data of N-Me-Aib-OH HCl (in D₂O)

The hydrochloride salt of the deprotected N-methylated amino acid provides insight into the chemical shifts of the core Aib and N-methyl moieties.

| Assignment | δ (ppm) | Multiplicity |

| N-CH₃ | 2.632 | Singlet |

| Aib-(CH₃)₂ | 1.456 | Singlet |

Data sourced from ChemicalBook, CAS No. 2566-34-9.[1]

¹³C NMR Data of Fmoc-Aib-OH (Computed)

The non-N-methylated analog, Fmoc-Aib-OH, offers a reference for the chemical shifts of the Fmoc group and the Aib backbone. Note that this data is computed and may differ slightly from experimental values.

| Assignment | δ (ppm) |

| COOH | 177.5 |

| C =O (Fmoc) | 155.3 |

| Fmoc-C (aromatic) | 144.1, 141.5, 127.8, 127.2, 125.2, 120.1 |

| Fmoc-CH | 47.4 |

| Fmoc-CH₂ | 67.2 |

| Aib-Cα | 56.7 |

| Aib-(C H₃)₂ | 24.5 |

Data sourced from SpectraBase, computed using a HOSE algorithm.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is critical for accurate structural analysis. The following protocol is recommended for this compound and similar Fmoc-protected amino acids.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve many organic compounds and its relatively clean spectral window. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of high-quality deuterated solvents and serves as the internal reference (δ = 0.00 ppm). If not present, a small amount can be added.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are a general guideline for a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of -10 to 220 ppm is appropriate to capture all carbon signals.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizing the Molecular Structure and NMR Workflow

Molecular Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for NMR Analysis

Caption: NMR analysis workflow.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by a set of predictable and well-defined signals corresponding to the Fmoc protecting group, the N-methyl group, and the α,α-disubstituted Aib core. By understanding these characteristic chemical shifts and multiplicities, researchers can confidently verify the identity and purity of this important synthetic building block. The provided experimental protocol offers a robust framework for obtaining high-resolution NMR data, which is indispensable for quality control in peptide synthesis and for the detailed structural analysis of novel peptide-based therapeutics.

References

-

SpectraBase. Fmoc-Aib-OH - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

The Steric Storm: A Technical Guide to Fmoc-N-Me-Aib-OH in SPPS

Executive Summary: The "Double Whammy" Residue

Fmoc-N-Me-Aib-OH (N-Fmoc-N-methyl-α-aminoisobutyric acid) represents one of the most challenging building blocks in Solid Phase Peptide Synthesis (SPPS).[1] It combines two aggressive steric modifiers:

-

Gem-dimethyl effect (Aib): Two methyl groups at the

-carbon restrict backbone flexibility ( -

N-Methylation: Adds steric bulk to the amide bond and removes the hydrogen bond donor, promoting cis-amide bond formation and lowering the nucleophilicity of the amine.

This guide provides a validated, mechanistic approach to coupling to and from this residue, specifically addressing the high failure rates associated with standard HBTU/Fmoc protocols.

Mechanistic Analysis: Why Standard Protocols Fail

To successfully synthesize peptides containing N-Me-Aib, one must understand the molecular geometry preventing reaction.[1]

The Steric Congestion Map

Standard coupling reagents (HBTU, DIC/HOBt) rely on the formation of an active ester. However, the nucleophilic attack required to form the amide bond is physically blocked in N-Me-Aib.

Figure 1: Visualization of the steric congestion. The combination of gem-dimethyl and N-methyl groups creates a hydrophobic shield around the reaction center.

The Kinetic Trap

-

Low Nucleophilicity: The N-methyl group on the resin-bound amine makes it a secondary amine, which is inherently less reactive than a primary amine.[1]

-

Chaotropic Effect: N-methylation disrupts the hydrogen bonding network that typically stabilizes the transition state in standard coupling mechanisms.[1]

Strategic Solutions: Reagents & Conditions

Based on comparative studies (see Table 1), phosphonium salts and specific uronium salts are superior to carbodiimides for this residue.[1]

Table 1: Coupling Reagent Efficiency for N-Me-Aib

| Reagent | Class | Efficiency | Mechanism Note | Recommended Use |

| HATU | Uronium (Aza) | High | 7-aza group utilizes "neighboring group effect" to accelerate coupling.[1] | Standard for difficult couplings.[1][2] |

| COMU | Uronium (Oxyma) | Superior | Safer than HATU; higher solubility; excellent microwave stability.[1] | Gold Standard for N-Me-Aib.[1] |

| PyAOP | Phosphonium | High | Avoids guanidinylation of the hindered secondary amine.[3] | Use if HATU/COMU fails.[1] |

| HBTU/HCTU | Uronium | Low | Lacks the 7-aza boost; often results in deletion sequences.[1] | Avoid. |

| DIC/Oxyma | Carbodiimide | Moderate | Good for preventing racemization, but kinetically too slow for N-Me-Aib.[1] | Only for automated synthesizers lacking HATU/COMU.[1] |

Validated Experimental Protocols

Protocol A: Coupling this compound to the Resin

Scenario: Attaching the difficult residue to the peptide chain.

Reagents: this compound (3 eq), HATU or COMU (2.9 eq), DIEA (6 eq).[1] Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF due to higher polarity and better swelling of aggregated sequences.[1]

-

Activation: Dissolve Amino Acid and HATU/COMU in NMP. Add DIEA. Critical: Pre-activate for exactly 30 seconds. Do not age longer as the active ester can hydrolyze or rearrange.

-

Coupling: Add to resin.

-

Microwave Irradiation: Heat to 75°C for 10 minutes (25-30W constant power).

-

Note: If microwave is unavailable, double couple for 2 hours at room temperature, but expect lower yields.

-

-

Monitoring: Perform a Chloranil Test (see Section 6). The Kaiser test is unreliable for secondary amines.[1][3]

Protocol B: Coupling the Next Residue (The Hardest Step)

Scenario: Coupling an amino acid onto the N-terminal N-Me-Aib. This is the bottleneck. The N-terminal secondary amine is buried.[1]

-

Reagent Switch: Use PyAOP (3 eq) and HOAt (3 eq) with DIEA (6 eq). Phosphonium salts prevent the formation of guanidinium byproducts which can permanently cap the N-terminus.

-

Double Coupling Cycle:

-

Round 1: 75°C for 15 mins (Microwave). Drain.

-

Round 2: 75°C for 15 mins (Microwave). Drain.

-

-

Capping: Acetylate unreacted amines with Ac2O/DIEA/NMP to prevent deletion sequences from propagating.

The Silent Killer: Diketopiperazine (DKP) Formation[4][5][6][7]

When removing the Fmoc group from the residue after N-Me-Aib (i.e., the dipeptide stage), the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

Risk Factor: High for N-alkylated residues, especially on Wang resins (ester linkage).[1]

Figure 2: The DKP formation pathway. This side reaction can result in >80% loss of yield if not mitigated.

Anti-DKP Strategy:

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker hinders the back-biting attack.

-

Base Selection: Avoid 20% Piperidine. Use 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt suppresses the basicity enough to slow DKP formation without stopping Fmoc removal.

-

Short Cycles: Perform Fmoc removal in short bursts (e.g., 3 x 3 minutes) rather than one long block.

Quality Control & Monitoring

The Chloranil Test (for Secondary Amines)

Since N-Me-Aib presents a secondary amine, the standard Ninhydrin (Kaiser) test will likely yield a false negative (no color change even if free amine is present).[1]

Protocol:

-

Take a few resin beads in a small tube.[1]

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes at room temperature.

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Link

-

CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

-

Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

conformational constraints of N-Me-Aib residues in peptides

An In-Depth Technical Guide to the Conformational Constraints of N-Me-Aib Residues in Peptides

Authored by a Senior Application Scientist

Introduction: The Critical Role of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity.[1][2] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, thereby locking the peptide into a bioactive conformation. Among the most powerful tools in this endeavor are non-proteinogenic amino acids, with α-aminoisobutyric acid (Aib) being a notable example.[2][3] Furthermore, N-methylation of the peptide backbone has emerged as a crucial tactic for enhancing proteolytic resistance and modulating conformation.[1][4] This guide provides a comprehensive exploration of the synergistic conformational constraints imposed by the N-methylated α-aminoisobutyric acid (N-Me-Aib) residue, a unique building block that offers profound control over peptide architecture. We will delve into the structural underpinnings of this constraint, the methodologies for its characterization, and its implications for the design of next-generation peptide-based drugs.

The Conformational Landscape of α-Aminoisobutyric Acid (Aib)

The profound impact of α-aminoisobutyric acid (Aib) on peptide conformation stems from the presence of two methyl groups on its α-carbon.[2] This gem-dimethyl substitution introduces significant steric hindrance, which severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[4][5] Consequently, the allowed regions of the Ramachandran plot for Aib are dramatically reduced compared to proteinogenic amino acids like alanine.[6]

The conformational space for Aib is largely confined to the α-helical and 3(10)-helical regions, making it a potent helix inducer.[7][8] Oligomers of Aib are known to form stable 3(10)-helices.[9] The typical torsion angles for Aib residues are approximately φ = -57° and ψ = -47°.[5] Beyond helices, Aib also demonstrates a strong propensity to promote β-turn conformations, particularly types I and III, when positioned at the corners of a turn.[5] This ability to stabilize well-defined secondary structures has made Aib an invaluable tool in peptide engineering.[2][10]

N-Methylation: A Strategy to Modulate Peptide Conformation and Properties

N-methylation, the substitution of the amide proton with a methyl group, introduces a tertiary amide bond into the peptide backbone. This modification has several profound consequences for the peptide's structure and function.[4] Firstly, the absence of the amide proton eliminates its ability to act as a hydrogen bond donor, which can disrupt or prevent the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability.[11]

Secondly, the steric clash between the N-methyl group and the adjacent Cα substituents lowers the energy barrier for cis-trans isomerization around the peptide bond.[12][13] While the trans conformation is still generally favored, the cis population can be significantly higher than in non-methylated peptides, leading to conformational heterogeneity.[12] This can be both a challenge and an opportunity in drug design, as different isomers may exhibit distinct biological activities.

From a pharmaceutical perspective, N-methylation is a highly effective strategy for increasing a peptide's metabolic stability. The bulky methyl group shields the amide bond from proteolytic cleavage, thereby extending the peptide's half-life in vivo.[1]

The Synergistic Effect of N-Me-Aib: A Highly Constrained Residue

The combination of Cα-dimethylation and N-methylation in the N-Me-Aib residue results in an exceptionally constrained amino acid. The steric hindrance from the gem-dimethyl groups of Aib, compounded by the N-methyl group, further restricts the already limited conformational space.

Computational studies on model peptides such as Ac-Aib-NMe2 have shown that the most stable conformation is helical, with torsional angles in the range of φ, ψ = +/-60°, +/-40°.[5] In a polar environment, this helical conformation can become the only accessible one.[5] The steric bulk of the N-Me-Aib residue makes the formation of extended structures energetically unfavorable.[14]

The Ramachandran plot for N-Me-Aib is therefore expected to be even more restricted than that of Aib, with the allowed regions tightly clustered in the helical domains. This makes N-Me-Aib a powerful tool for nucleating and stabilizing helical structures with high predictability.

Data Presentation: Dihedral Angles of Constrained Residues

| Residue | Typical φ (phi) Angle | Typical ψ (psi) Angle | Predominant Conformation |

| L-Alanine | -80° | +150° (β-sheet), -57°, -47° (α-helix) | α-helix, β-sheet |

| Aib | -57° ± 20° | -47° ± 20° | 3(10)-helix, α-helix |

| Proline | -60° ± 20° | -30° or +145° | Turns, Polyproline helix |

| N-Me-Aib | ±60° | ±40° | Helical |

Note: The values for N-Me-Aib are based on computational studies of model peptides and may vary depending on the local environment within a larger peptide sequence.[5]

Experimental and Computational Analysis of N-Me-Aib Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides containing N-Me-Aib.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the synthesized and purified N-Me-Aib containing peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O mixtures) to a concentration of 1-5 mM.

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the presence of conformational isomers (e.g., multiple sets of signals due to cis/trans isomerization).

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximities between protons. NOE signals between adjacent residues (e.g., Hα(i) to HN(i+1)) are crucial for sequential assignment. For N-Me-Aib, NOEs involving the N-methyl protons can provide valuable distance restraints. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants (where applicable), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain single crystals of sufficient quality.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by direct methods or molecular replacement), and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.

Computational Modeling

In silico methods are invaluable for predicting and understanding the conformational preferences of N-Me-Aib.

-

Molecular Mechanics (MM): Force field-based methods can be used to perform conformational searches and generate Ramachandran plots for N-Me-Aib containing di- or tri-peptides to identify low-energy conformations.

-

Density Functional Theory (DFT): Quantum mechanical methods like DFT can provide more accurate energy calculations for the preferred conformations and can be used to study the effects of solvent.[5]

Mandatory Visualizations

Caption: Chemical structure of an N-Me-Aib residue within a peptide chain.

Caption: Highly restricted allowed regions for N-Me-Aib.

Sources

- 1. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Architect of Helices: A Technical Guide to Fmoc-N-Me-Aib-OH in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide science, the quest for conformational control is paramount. Helical structures, in particular, are central to biological recognition, stability, and function. This technical guide delves into the core principles and practical applications of Fmoc-N-Me-Aib-OH, a cornerstone building block for the rational design of stable helical peptides. As a Senior Application Scientist, this document aims to provide not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to navigate the challenges and unlock the potential of this unique amino acid derivative. We will explore its profound impact on peptide secondary structure, detail robust synthetic strategies, and outline essential characterization techniques, all grounded in authoritative scientific principles.

Introduction: The Helical Imperative in Peptide Therapeutics

Peptides offer immense therapeutic promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] A key strategy to overcome these hurdles is to constrain the peptide into a specific, bioactive conformation, most notably a helical structure.[2] Helices, such as the α-helix and 3₁₀-helix, are fundamental motifs in protein-protein interactions and can shield the peptide backbone from enzymatic degradation.[1][3]

The rational design of such "foldamers"—artificial oligomers with stable secondary structures—relies on the incorporation of non-proteinogenic amino acids that introduce specific conformational biases.[4][5] Among the most powerful of these is α-aminoisobutyric acid (Aib).[1] The gem-dimethyl substitution on its α-carbon severely restricts the available Ramachandran space, strongly predisposing the peptide backbone towards helical torsion angles (φ, ψ ≈ -57°, -47°).[1][6] This guide focuses on the N-methylated variant, This compound , a building block that combines the potent helix-inducing properties of Aib with the added advantages of N-methylation.

This compound: A Dual-Action Conformational Lock

This compound (N-Fmoc-α-(methylamino)isobutyric acid) is a derivative of Aib where the amide nitrogen is methylated. This seemingly minor modification has profound consequences for peptide design, offering a synergistic combination of steric hindrance and electronic effects.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | |

| Molecular Weight | 339.39 g/mol | |

| Appearance | White to off-white solid | [7] |

| Purity | ≥96.0% (HPLC) | |

| Storage | 2-8°C |

The "Aib Effect": Enforcing Helicity

The defining feature of the Aib residue is the presence of two methyl groups on the α-carbon. This steric bulk dramatically limits the permissible dihedral angles (φ and ψ) of the peptide backbone, effectively locking it into the helical region of the Ramachandran plot.[1][8] Peptides incorporating multiple Aib residues are known to form exceptionally stable α-helices or 3₁₀-helices.[8][9] This enforced helicity is critical for mimicking the bioactive conformation of natural peptides that rely on helical motifs for receptor binding.[1][10]

The N-Methylation Advantage: Enhancing Drug-Like Properties

N-methylation, the substitution of the amide proton with a methyl group, provides a second layer of control and confers several desirable pharmacokinetic properties.[4]

-

Increased Proteolytic Resistance: The methyl group on the nitrogen atom sterically hinders the approach of proteases, making the adjacent peptide bond significantly less susceptible to enzymatic cleavage.[1][11] This leads to a longer in-vivo half-life.

-

Enhanced Membrane Permeability: By removing the amide proton, N-methylation eliminates a hydrogen bond donor, reducing the polarity of the peptide backbone.[12] This increased lipophilicity can improve passive diffusion across cellular membranes, including the blood-brain barrier.[13]

-

Modulated Conformation and Binding: The steric clash of the N-methyl group can further restrict backbone flexibility and influence the local conformation, which can be fine-tuned to optimize receptor affinity and selectivity.[13] It can even convert a receptor agonist into an antagonist.[13]

The combination of the Aib core with N-methylation in this compound provides a powerful tool to create peptides that are not only structurally stable but also possess enhanced drug-like properties.[14]

Solid-Phase Synthesis of N-Me-Aib-Containing Peptides: A Practical Guide

The incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to its significant steric hindrance.[15] Both the α,α-disubstitution and the N-methylation contribute to slow coupling kinetics.[15][16] Therefore, specialized protocols are required to achieve high-yield synthesis.

Core SPPS Workflow

The fundamental process of Fmoc-based SPPS involves a series of repeated cycles of deprotection and coupling.[17][18]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of a Model Hexapeptide

This protocol outlines the manual synthesis of a model peptide, Ac-Ala-Ala-(N-Me-Aib)-Ala-Ala-Ala-NH₂, on a Rink Amide resin.

Materials:

-

Rink Amide MBHA Resin (0.5 mmol/g loading)

-

Fmoc-Ala-OH, this compound[19]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

Step-by-Step Methodology:

-

Resin Swelling: Swell 0.2 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Rationale: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc protecting group, exposing the free amine for the next coupling step.[17]

-

-

Coupling of Fmoc-Ala-OH (Residues 6, 5, 4, 2):

-

Prepare the coupling solution: In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.8 mmol), Oxyma Pure (4 eq, 0.8 mmol) in DMF. Add DIC (4 eq, 0.8 mmol) and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (should be negative, indicating consumption of the free amine).

-

Drain and wash the resin with DMF (5x).

-

Rationale: DIC is a carbodiimide that activates the carboxylic acid. Oxyma Pure is an additive that suppresses racemization and improves coupling efficiency.[20]

-

-

Coupling of this compound (Residue 3):

-

This is the critical, sterically hindered step.

-

Prepare the coupling solution: Dissolve this compound (4 eq, 0.8 mmol) and HATU (3.9 eq, 0.78 mmol) in DMF. Add DIPEA (8 eq, 1.6 mmol).

-

Add the activated solution to the resin immediately.

-

Agitate for 4-6 hours. A double coupling may be necessary. Microwave-assisted SPPS can significantly accelerate this step.[15]

-

Rationale: The coupling to and of N-methylated amino acids is notoriously difficult.[16][21] Uronium/aminium-based reagents like HATU are more potent than carbodiimides for such hindered couplings.[20][21] They form a highly reactive O-acylisourea intermediate. The extended reaction time is necessary to drive the reaction to completion against the high steric barrier.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection (of residue 2, Ala), wash the resin.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

-

Rationale: Acetylation "caps" the N-terminus, neutralizing the charge and often improving stability and mimicking natural proteins.

-

-

Cleavage and Global Deprotection:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).

-

Purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Characterization of Helical Structure

Synthesizing the peptide is only the first half of the process. It is crucial to experimentally verify that the incorporation of N-Me-Aib has indeed induced the desired helical conformation.

Caption: Logical workflow from peptide synthesis to conformational validation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the workhorse technique for rapidly assessing the secondary structure of peptides in solution. Helical structures give rise to a characteristic CD spectrum.

-

α-helix: Strong negative bands (minima) around 222 nm and 208 nm, and a strong positive band (maximum) around 192 nm.

-

3₁₀-helix: Similar to the α-helix but with a less intense minimum at 222 nm and a more intense minimum at 205-208 nm.

Hypothetical Data for Model Peptide:

| Peptide Sequence | Secondary Structure | CD Minima (nm) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |

| Ac-(Ala)₆-NH₂ | Random Coil | ~198 | ~ -2,000 |

| Ac-Ala-Ala-(N-Me-Aib )-Ala-Ala-Ala-NH₂ | Helical (α / 3₁₀) | ~208, ~222 | ~ -15,000 |

Rationale: The significant negative molar ellipticity at 222 nm for the N-Me-Aib-containing peptide is a strong indicator of helical content, contrasting sharply with the random coil signature of the parent alanine peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more detailed, atomic-level view of the peptide structure in solution, 2D NMR spectroscopy is employed. Key experiments like TOCSY, ROESY, or NOESY can reveal through-bond and through-space correlations between protons, allowing for the determination of the 3D structure and the identification of specific hydrogen bonds that define the helix.

X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides the highest resolution, unambiguous determination of the peptide's solid-state conformation, including precise bond angles and hydrogen bonding patterns that confirm the helical structure.[22]

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a powerful design element for imparting stability and drug-like characteristics to synthetic peptides. Its dual ability to enforce a helical conformation via the Aib core and enhance proteolytic resistance and permeability through N-methylation makes it an invaluable tool for medicinal chemists and peptide scientists.[4] While its steric bulk demands optimized synthetic protocols, the rewards—in the form of structurally defined, robust peptides—are substantial. As the field of peptide therapeutics continues to advance, the strategic application of building blocks like this compound will be instrumental in developing the next generation of potent and bioavailable peptide-based drugs.[23]

References

- Ningbo Innopharmchem. The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems.

- Wuhan Institute of Biotechnology. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.

- Formaggio F, et al. A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length.

-

Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. 2005;65(2):153-66. Available from: [Link]

- Biron E, et al. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

- Nowick JS Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- AAPPTec. N-Methyl Amino Acids.

-

Sani MA, et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. 2023. Available from: [Link]

-

Moody PR, et al. Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. 2021. Available from: [Link]

- Clayden J, et al. Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. Organic & Biomolecular Chemistry.

- Liguori A, et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry. 2017.

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

-

Fox RO, Richards FM. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proteins: Structure, Function, and Bioinformatics. Available from: [Link]

-

Karle IL, Balaram P. Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. 1990;29(29):6747-56. Available from: [Link]

-